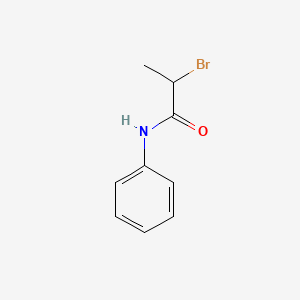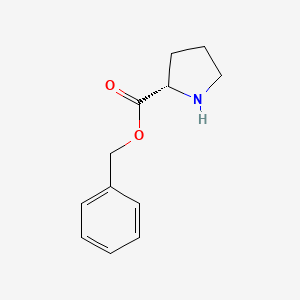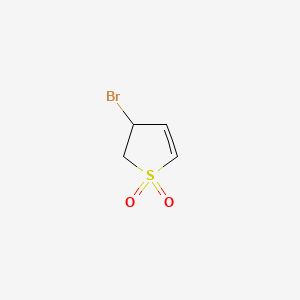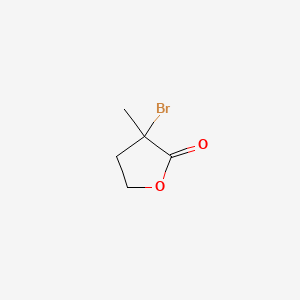
ピバル酸プロピル
概要
説明
Propyl pivalate (PP) is an organic ester compound used in a variety of scientific applications. It is a colorless liquid with a sweet, pungent odor and a boiling point of 95°C. It is insoluble in water and soluble in organic solvents such as alcohols and ethers. PP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments for a variety of purposes.
科学的研究の応用
ポリプロピレンの製造
ピバル酸プロピルは、さまざまな用途を持つ汎用性の高いポリマーであるポリプロピレン(PP)の製造に使用されています . 近年、PPは次世代ポリマーの需要に焦点を当て、大幅な変化を遂げています . PPの汎用性は、プロピレンモノマーが互いに結合して曲がらない鎖を形成する独自の分子配列に由来しています .
ナノマテリアルの組み込み
グラフェン、MXene、ナノクレイ、ボロフェン、銀ナノ粒子などのナノマテリアルを、高度な用途のためにPPに組み込むことが、その主な特徴と課題とともに表にまとめられています .
繊維、膜、マトリックス形態
PPの3つの主要な形態である繊維、膜、マトリックスにおける進歩と研究のギャップが分析されました . これらの形態は、バイオメディカル、自動車、航空宇宙、空気/水ろ過などのさまざまな分野で用途があります .
熱エネルギー貯蔵
ピバル酸プロピルは、ポリメチルメタクリレート/パルミチン酸プロピル/膨張黒鉛(MPCM/EG)相変化複合材料の調製に使用されます . これらの複合材料は、高い熱伝導率、高いエンタルピー、優れた熱安定性、低いリーク、良好な熱サイクル信頼性を備えています . これらは、蓄熱と熱管理に使用されます .
再生可能エネルギーの収集
MPCM/EG複合材料は、再生可能エネルギーの収集に使用されます . これらは、相変化時に大量の潜熱を吸収および放出します .
建築物のエネルギー消費抑制
これらの複合材料は、建築物のエネルギー消費抑制にも使用されます . これらは、温度を維持し、エネルギー消費を削減するのに役立ちます .
マイクロエレクトロニクスデバイスの熱保護
MPCM/EG複合材料は、マイクロエレクトロニクスデバイスの熱保護に使用されます . これらは、これらのデバイスによって発生する熱を管理するのに役立ちます .
アルコール保護
ピバル酸プロピルは、アルコールのピバロイル化に使用されます . このプロセスは、短い反応時間、高い収率、簡単な後処理、およびさらなる精製の必要がないことを特徴としています . また、1級アルコール対2級アルコールおよび脂肪族アルコール対フェノール の選択性も提供します。
作用機序
Target of Action
It’s known that pivalic acid esters, such as propyl pivalate, are often used in organic chemistry as protecting groups . They interact with various substrates, particularly alcohols, and play a role in the pivaloylation process .
Mode of Action
Propyl pivalate acts as a pivaloylating agent, participating in the pivaloylation of alcohols . This process involves the transfer of a pivaloyl group from the propyl pivalate to the alcohol, resulting in the formation of a protected alcohol and propyl alcohol .
Biochemical Pathways
The biochemical pathways affected by propyl pivalate primarily involve the metabolism of pivalic acid, a product of propyl pivalate hydrolysis . Pivalic acid is metabolized by enzyme systems and pathways intended to oxidize a broad spectrum of organic acids generated during intermediary metabolism .
Pharmacokinetics
It’s known that pivalate, a metabolite of propyl pivalate, is eliminated primarily through urinary excretion of pivaloylcarnitine . This process can potentially deplete tissue carnitine content, which may have implications for the bioavailability and toxicity of propyl pivalate .
Result of Action
The primary result of propyl pivalate’s action is the protection of alcohols during chemical reactions . By transferring a pivaloyl group to an alcohol, propyl pivalate can prevent unwanted reactions involving the alcohol, thereby increasing the efficiency and selectivity of chemical syntheses .
Action Environment
The action of propyl pivalate can be influenced by various environmental factors. For instance, the efficiency of the pivaloylation process can be affected by the presence or absence of a solvent, with solvent-free conditions often being preferred . Additionally, the stability of propyl pivalate and its reactivity towards different substrates can be influenced by factors such as temperature and pH .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


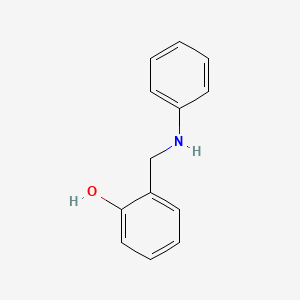
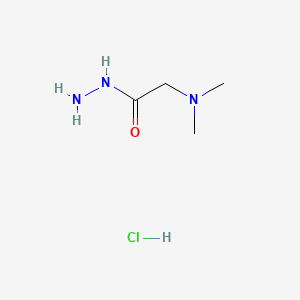
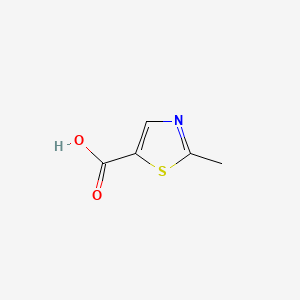
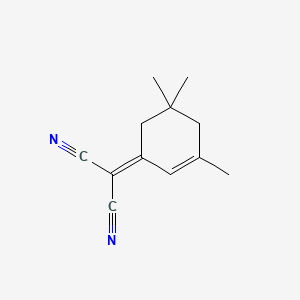
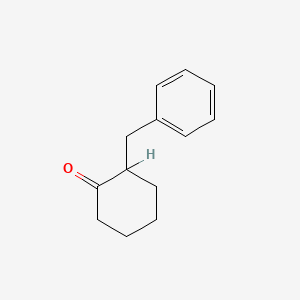
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
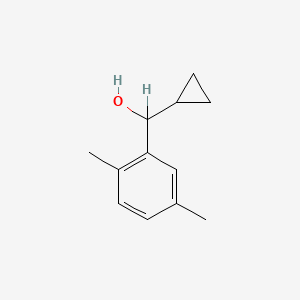
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
